Opioid Receptor Binding Affinity: 3-ABH 2-Substituted Antagonists Achieve Picomolar Ki Values, Surpassing Flexible Piperidine-Based Ligands
In the SAR campaign reported by Lunn et al. (2012), compound 23 – a 3-azabicyclo[3.1.0]hexane derivative with substituents at the 2- and 6-positions – exhibited a μ-opioid receptor binding affinity of Ki = 0.2 nM (200 pM) [1]. This picomolar potency was achieved through iterative optimization of the 3-ABH scaffold, leveraging the conformational rigidity that the fused cyclopropane imposes on the pendant pharmacophoric groups. By contrast, the classical piperidine-based μ antagonist pharmacophore (e.g., naloxone, Ki ≈ 1–3 nM at MOR) requires an order of magnitude higher concentration to achieve equivalent receptor occupancy. The 3-ABH core eliminates the conformational penalty associated with the flexible piperidine chair–boat equilibrium, pre-organizing the ligand into its bioactive conformation [2].
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 nM (compound 23, a 3-ABH 2,6-disubstituted analog; class representative) [1] |
| Comparator Or Baseline | Naloxone: Ki ≈ 1–3 nM at MOR; flexible piperidine-based scaffold |
| Quantified Difference | 5- to 15-fold superior binding affinity for the constrained 3-ABH scaffold |
| Conditions | Radioligand competitive binding assay using [³H]-diprenorphine on membranes expressing recombinant human μ-opioid receptor |
Why This Matters
For procurement decisions in opioid receptor drug discovery programs, selecting a 2-substituted 3-ABH building block provides a direct entry into chemical matter with demonstrated picomolar target engagement potential, which flexible amine scaffolds cannot reliably deliver.
- [1] Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and Biological Evaluation of 3-Azabicyclo[3.1.0]hexane Derivatives as μ Opioid Ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. DOI: 10.1016/j.bmcl.2012.01.099. View Source
- [2] Advances in Heterocyclic Chemistry (2017). Saturated Heterocycles with Applications in Medicinal Chemistry. Vol. 123, pp. 1–80. DOI: 10.1016/bs.aihch.2016.10.001. View Source
